![molecular formula C17H15ClN2O4S B4931666 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methyl-N-phenylbenzamide](/img/structure/B4931666.png)
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methyl-N-phenylbenzamide
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Overview
Description
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methyl-N-phenylbenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methyl-N-phenylbenzamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins involved in cancer cell growth or microbial activity.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methyl-N-phenylbenzamide can induce apoptosis (cell death) in cancer cells and inhibit the growth of various types of bacteria. However, its effects on normal cells and organisms are not well-established.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methyl-N-phenylbenzamide in lab experiments is its potential to selectively target cancer cells or bacteria without harming normal cells or organisms. However, its limited solubility and stability may present challenges in certain experiments.
Future Directions
There are several potential future directions for research on 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methyl-N-phenylbenzamide. These include:
1. Further investigation of its anticancer and antimicrobial properties, including in vivo studies.
2. Development of more efficient and cost-effective synthesis methods.
3. Exploration of its potential use in other fields, such as materials science or environmental remediation.
4. Investigation of its effects on normal cells and organisms to better understand its safety and potential side effects.
5. Development of derivatives or analogues with improved properties or activity.
Synthesis Methods
The synthesis of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methyl-N-phenylbenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorosulfonylbenzoic acid. This compound is then reacted with N-methyl-N-phenyl-2-aminoethanol to form the desired compound.
Scientific Research Applications
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methyl-N-phenylbenzamide has been studied for its potential applications in various fields. In medicine, it has been investigated for its anticancer and antimicrobial properties. In agriculture, it has been studied for its potential use as a herbicide. In addition, it has been investigated for its potential use in the synthesis of other compounds.
properties
IUPAC Name |
4-chloro-N-methyl-N-phenyl-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-19(13-5-3-2-4-6-13)17(22)12-7-8-14(18)15(11-12)20-16(21)9-10-25(20,23)24/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBKOUHJWLYOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)N3C(=O)CCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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